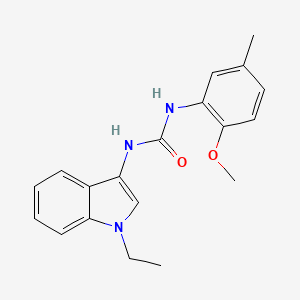
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and structural characterization of compounds related to "1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea." For instance, the synthesis, crystal structure, and antitumor activities of related compounds have been explored, highlighting their potential in medical research and drug development (Ch Hu et al., 2018). These studies often involve complex crystallography to determine the molecular structure and potential interactions with biological targets.
Biological Activities
Compounds structurally similar to "this compound" have been studied for their biological activities. For example, the investigation into their antitumor properties, enzyme inhibition, and interactions with specific receptors provides insights into their therapeutic potential. The antitumor activity analysis through MTT assay and docking studies into CDK4 protein interactions offer valuable data for cancer research and therapy development (Ch Hu et al., 2018).
Chemical Reactions and Mechanisms
Research also delves into the chemical reactions and mechanisms involving these compounds, such as directed lithiation and subsequent reactions that yield various substituted products. These studies are crucial for understanding the chemical behavior and versatility of these molecules in synthetic chemistry (Keith Smith et al., 2013).
Material Science and Hydrogel Formation
In the field of material science, the formation of hydrogels from related compounds has been explored, emphasizing the significance of these molecules in developing new materials with specific physical properties. The study on anion tuning of rheology, morphology, and gelation showcases the application of these compounds in creating tunable gels for various uses (G. Lloyd & J. Steed, 2011).
Enzyme Inhibition and Anticancer Investigations
Further research has focused on enzyme inhibition and anticancer investigations, providing a foundation for drug discovery and the development of new therapeutic agents. Studies on urea derivatives demonstrate the potential for these compounds in treating various diseases, including cancer, by inhibiting specific enzymes or interacting with biological targets (Sana Mustafa et al., 2014).
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-11-13(2)9-10-18(15)24-3/h5-12H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPPDCDLUFNERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)
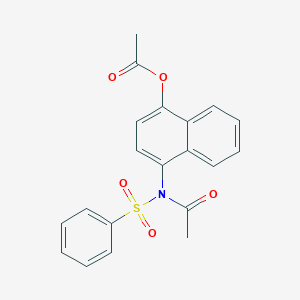
![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2873434.png)
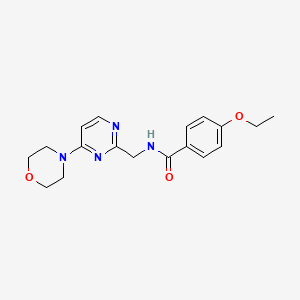

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)
![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)
![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)
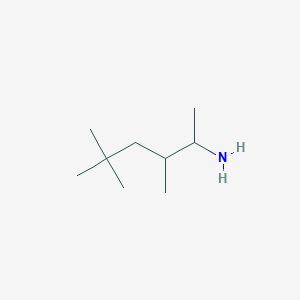
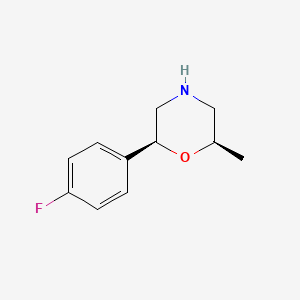
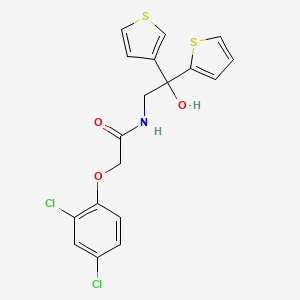
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)
